3-Methylbenzofuran-5-carbonitrile

Description

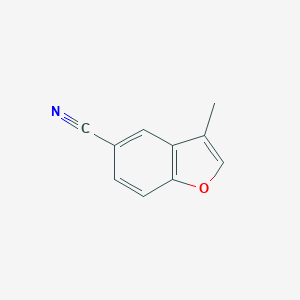

3-Methylbenzofuran-5-carbonitrile is a heterocyclic organic compound featuring a benzofuran core substituted with a methyl group at the 3-position and a nitrile (-CN) group at the 5-position. This structure confers unique physicochemical properties, such as moderate polarity due to the nitrile group and enhanced stability from the aromatic benzofuran system.

Properties

CAS No. |

150612-64-9 |

|---|---|

Molecular Formula |

C10H7NO |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

3-methyl-1-benzofuran-5-carbonitrile |

InChI |

InChI=1S/C10H7NO/c1-7-6-12-10-3-2-8(5-11)4-9(7)10/h2-4,6H,1H3 |

InChI Key |

PHFUQWIZTIRSOS-UHFFFAOYSA-N |

SMILES |

CC1=COC2=C1C=C(C=C2)C#N |

Canonical SMILES |

CC1=COC2=C1C=C(C=C2)C#N |

Synonyms |

5-Benzofurancarbonitrile, 3-methyl- |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: 3-Methylbenzofuran-5-carboxylic Acid

Key Differences :

- Functional Group : The carboxylic acid (-COOH) in 3-Methylbenzofuran-5-carboxylic acid (CAS 501892-99-5) contrasts with the nitrile (-CN) in the target compound.

- Physicochemical Properties :

- Solubility : The carboxylic acid derivative is more polar and likely exhibits higher water solubility compared to the nitrile, which has weaker dipole interactions .

- Stability : The nitrile group may confer greater thermal stability, reducing susceptibility to decarboxylation or hydrolysis under acidic/basic conditions .

- Applications: Carboxylic acids are common intermediates in pharmaceutical synthesis (e.g., nonsteroidal anti-inflammatory drugs), whereas nitriles are often utilized in agrochemicals or as precursors for amines and tetrazoles via nucleophilic substitutions .

Table 1: Comparison of Functional Group Impact

| Property | 3-Methylbenzofuran-5-carbonitrile | 3-Methylbenzofuran-5-carboxylic Acid |

|---|---|---|

| Functional Group | -CN | -COOH |

| Polarity | Moderate | High |

| Thermal Stability | High | Moderate (prone to decarboxylation) |

| Typical Applications | Agrochemicals, synthesis intermediates | Pharmaceuticals, organic synthesis |

Structural Analogues in Pharmaceutical Research

Spirobenzofuran Derivatives

The spiro compound 2-amino-7′-chloro-4′,6′-dimethoxy-5-methyl-3′,7-dioxo-5,7-dihydro-3′H,4H-spiro[benzo[b]thiophene-6,2′-benzofuran]-3-carbonitrile () shares the nitrile group but incorporates a complex spiro architecture with chlorine and methoxy substituents. Key comparisons include:

- Synthetic Complexity : The spiro derivative requires multi-step synthesis involving thiophene and benzofuran fusion, whereas this compound likely follows simpler routes (e.g., Friedel-Crafts alkylation followed by nitrile introduction).

Indole-Substituted Dihydrofuran Carbonitriles

The compound (2H)-trans-5-Benzoyl-2-(1H-indol-3-yl)-4-phenyl-4,5-dihydrofuran-3-carbonitrile () features a dihydrofuran core with indole and benzoyl groups. Contrasts with this compound include:

- Ring Saturation : The dihydrofuran ring in ’s compound increases conformational flexibility, whereas the fully aromatic benzofuran in the target compound offers rigidity, influencing pharmacokinetic properties like metabolic stability.

- Substituent Effects : The indole moiety may interact with biological targets via π-π stacking or hydrogen bonding, whereas the methyl group in this compound primarily contributes to steric effects and lipophilicity .

Pesticide-Related Benzofuran Derivatives

Carbamate pesticides such as 3-hydroxycarbofuran and 3-ketocarbofuran () share the benzofuran core but feature carbamate (-OCONH-) functional groups. Key distinctions:

- Metabolic Stability : The nitrile group in this compound may resist hydrolysis better than carbamates, which are prone to enzymatic degradation.

- Toxicity Profile : Carbamates act as acetylcholinesterase inhibitors, while nitriles might exhibit different modes of action (e.g., disrupting electron transport chains in pests) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.